molecular formula C8H5BrFIN2 B13498852 5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole

5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole

Cat. No.: B13498852
M. Wt: 354.95 g/mol
InChI Key: SODZWIVJONJKEO-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-3-iodo-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, can also be employed .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-3-iodo-2-methyl-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The presence of halogens (bromine, fluorine, iodine) makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., Cu(OAc)2), oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted indazole derivatives.

Scientific Research Applications

5-Bromo-7-fluoro-3-iodo-2-methyl-2H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound’s halogenated structure allows it to form strong interactions with biological molecules, potentially inhibiting or activating specific pathways. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-fluoro-3-iodo-2-methyl-2H-indazole is unique due to its combination of bromine, fluorine, and iodine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

5-Bromo-7-fluoro-3-iodo-2-methyl-2H-indazole is a halogenated indazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, featuring three different halogen atoms, contributes to its distinctive reactivity and biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
CAS No. 2004705-99-9
Molecular Formula C8H5BrFIN2
Molecular Weight 354.9 g/mol
Purity ≥95%

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The halogen substituents can influence the compound's binding affinity and selectivity towards these targets, which is crucial in therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a significant role in regulating gene expression and cell cycle progression .
  • Antiprotozoal Activity : Research indicates that indazole derivatives exhibit strong antiprotozoal activity against pathogens like Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, with structure-activity relationship (SAR) studies highlighting the importance of specific substituents for enhanced potency .

Anticancer Activity

Studies have demonstrated that this compound exhibits promising anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. Notably:

  • IC50 Values : In vitro assays have reported IC50 values indicating significant inhibition of cancer cell growth, particularly in estrogen receptor-positive breast cancer models where CDK4/6 activity is frequently overactive .

Antimicrobial Properties

The compound's antimicrobial potential has also been explored:

  • It serves as a building block for synthesizing derivatives with enhanced antimicrobial properties, indicating its versatility in drug development.

Case Studies

  • CDK Inhibition Study : A study focused on the inhibition of CDK9 by this compound revealed that it effectively down-regulates the expression of oncogenes like c-Myc, thereby inducing apoptosis in cancer cells .
  • Antiprotozoal Efficacy : In a comparative study of various indazole derivatives, this compound was found to be more potent than traditional treatments against protozoan infections, showcasing its potential as a therapeutic agent .

Summary of Research Findings

The biological activity of this compound is characterized by its multifaceted roles in medicinal chemistry:

Activity TypeObservations
CDK Inhibition Effective against CDK9; reduces oncogene expression
Antiprotozoal Potent against E. histolytica, G. intestinalis, T. vaginalis; SAR indicates structural modifications enhance activity
Antimicrobial Versatile scaffold for drug development with potential antimicrobial properties

Properties

Molecular Formula

C8H5BrFIN2

Molecular Weight

354.95 g/mol

IUPAC Name

5-bromo-7-fluoro-3-iodo-2-methylindazole

InChI

InChI=1S/C8H5BrFIN2/c1-13-8(11)5-2-4(9)3-6(10)7(5)12-13/h2-3H,1H3

InChI Key

SODZWIVJONJKEO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=C(C=C(C2=N1)F)Br)I

Origin of Product

United States

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